molecular formula C4H6Cl2N2S B1499121 2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride CAS No. 42212-83-9

2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride

Cat. No. B1499121
CAS RN: 42212-83-9
M. Wt: 185.07 g/mol
InChI Key: BREOHTBTAOCPKN-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Synthesis Analysis

The synthesis of 2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride involves the use of 2-chloropropene isothiocyanate and chloroform as solvents. Sulfuryl chloride is added dropwise while maintaining an internal temperature of 30°C. After the addition is complete, the reaction is allowed to proceed at room temperature for 2.5 hours .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride is characterized by FTIR and NMR (1H and 13C) spectroscopy .


Chemical Reactions Analysis

2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions to form different heterocyclic analogues with promising therapeutic roles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride are characterized by its melting point and Rf value . Its IR spectrum shows peaks corresponding to C=O ester, C–H, C=C, and C=N bonds .

Scientific Research Applications

Agricultural Chemical Synthesis

2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride is used in the synthesis of agricultural chemicals such as thiamethoxam and clothianidin, which are neonicotinoid insecticides. These compounds have gained attention in the agricultural sector due to their effectiveness and market potential .

Pharmaceutical Synthesis

This compound is also utilized in the synthesis of ritonavir, an antiretroviral medication used to treat and prevent HIV/AIDS. Ritonavir is an essential drug in the absence of a definitive cure for HIV .

Biologically Active Derivatives

It serves as a starting reagent in the synthesis of biologically active thiazole derivatives, which have various therapeutic applications .

Thyroid Inhibition

2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride can be used as a thyroid inhibitor in the treatment of hyperthyroidism, providing an alternative approach to managing this condition .

Cancer Research

The compound is involved in the development of new series of tricyclic derivatives that target PI3Kα, a key driver in many cancers. These derivatives have potential therapeutic roles in cancer treatment .

Medicinal Chemistry

It is significant in medicinal chemistry as a precursor for synthesizing a wide range of heterocyclic analogues with promising therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Safety and Hazards

2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 according to hazard statements . It is poisonous by ingestion and intraperitoneal routes .

Future Directions

2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on the development of small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects .

properties

IUPAC Name

5-chloro-4-methyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S.ClH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREOHTBTAOCPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657320
Record name 5-Chloro-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride

CAS RN

42212-83-9
Record name 5-Chloro-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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